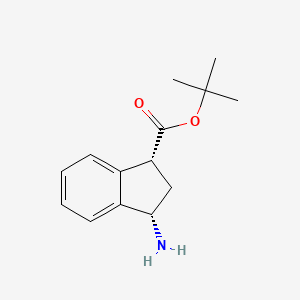

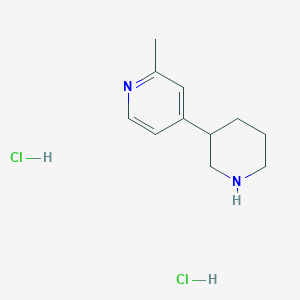

![molecular formula C9H16BrNO B2642250 1-[4-(2-Bromo-ethyl)-piperidin-1-yl]-ethanone CAS No. 958026-52-3](/img/structure/B2642250.png)

1-[4-(2-Bromo-ethyl)-piperidin-1-yl]-ethanone

Descripción general

Descripción

Molecular Structure Analysis

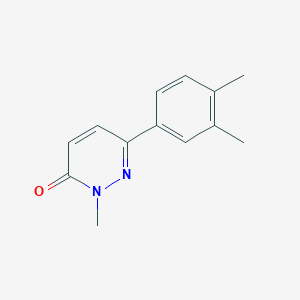

The molecular structure of “1-[4-(2-Bromo-ethyl)-piperidin-1-yl]-ethanone” would consist of a piperidine ring substituted at the 4-position with a bromoethyl group and at the 1-position with an ethanone group . The exact three-dimensional structure would depend on the specific stereochemistry at the substitution sites .Chemical Reactions Analysis

The compound “1-[4-(2-Bromo-ethyl)-piperidin-1-yl]-ethanone” would likely undergo reactions typical of brominated compounds, piperidines, and ketones . For example, the bromine atom could be displaced in a nucleophilic substitution reaction . The piperidine ring could undergo electrophilic aromatic substitution reactions , and the ketone could undergo reactions such as reduction or condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[4-(2-Bromo-ethyl)-piperidin-1-yl]-ethanone” would depend on its specific molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of its intermolecular forces .Safety And Hazards

The safety and hazards associated with “1-[4-(2-Bromo-ethyl)-piperidin-1-yl]-ethanone” would depend on its specific physical and chemical properties. As a brominated compound, it could potentially be hazardous if ingested, inhaled, or contacted with the skin . Proper safety precautions should be taken when handling this compound .

Direcciones Futuras

The future directions for research on “1-[4-(2-Bromo-ethyl)-piperidin-1-yl]-ethanone” would depend on its potential applications. For example, if it were found to have biological activity, it could be further investigated as a potential pharmaceutical . Alternatively, if it had unique physical or chemical properties, it could be studied for potential applications in materials science or chemical synthesis .

Propiedades

IUPAC Name |

1-[4-(2-bromoethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO/c1-8(12)11-6-3-9(2-5-10)4-7-11/h9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCVHPIXPCJPHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(2-Bromo-ethyl)-piperidin-1-yl]-ethanone | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

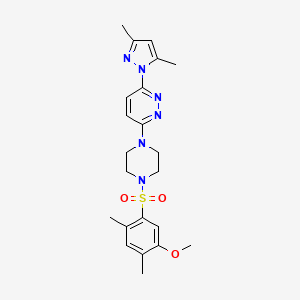

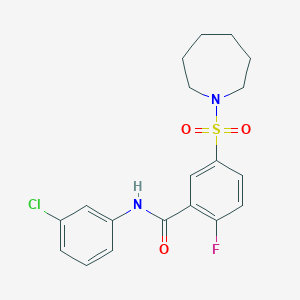

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl benzoate](/img/structure/B2642170.png)

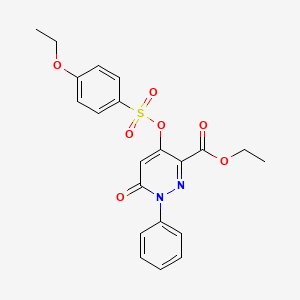

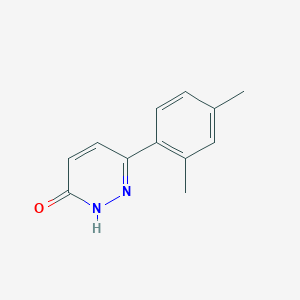

![3-{[(5-Chloro-2-fluorophenyl)methyl]amino}propane-1,2-diol hydrochloride](/img/structure/B2642172.png)

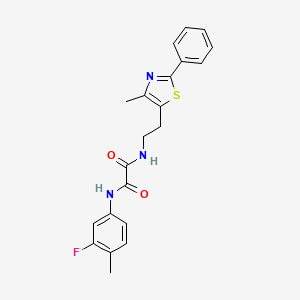

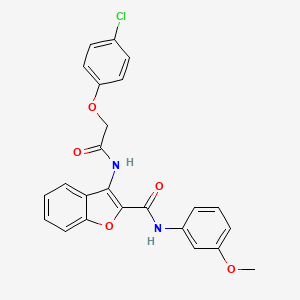

![5-(4-chlorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2642174.png)

![9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2642182.png)

![Methyl 3-[(anilinocarbonyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2642188.png)